molecular formula C9H10N4OS B1331050 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 30065-27-1

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Numéro de catalogue: B1331050
Numéro CAS: 30065-27-1
Poids moléculaire: 222.27 g/mol
Clé InChI: UIHKXOZJFOTOCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Overview and Nomenclature

This compound exhibits a complex molecular architecture that integrates multiple pharmacologically relevant structural elements. The compound possesses the Chemical Abstracts Service registry number 30065-27-1 and is characterized by its molecular formula C9H10N4OS. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide, reflecting its systematic structural composition.

The molecular structure consists of a benzimidazole ring system connected through a sulfur atom to an acetohydrazide moiety. The benzimidazole component provides a bicyclic aromatic framework featuring two nitrogen atoms positioned at the 1 and 3 positions of the imidazole ring, which is fused to a benzene ring. This heterocyclic system exhibits amphoteric characteristics, capable of both accepting and donating protons due to the presence of electron-rich nitrogen atoms. The thioacetohydrazide portion introduces additional functional diversity through the presence of sulfur, carbonyl, and hydrazine groups, creating multiple sites for potential chemical interactions and modifications.

The compound demonstrates specific physicochemical properties that influence its biological behavior and synthetic utility. Key structural parameters are presented in the following comprehensive analysis:

Property Value Source
Molecular Formula C9H10N4OS
Molecular Weight 222.27 g/mol
Melting Point 160°C
Predicted Density 1.46±0.1 g/cm³
Predicted pKa 10.63±0.10
Standard InChI InChI=1S/C9H10N4OS/c10-13-8(14)5-15-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H,11,12)(H,13,14)
Standard InChI Key UIHKXOZJFOTOCE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN

The compound exhibits tautomeric behavior characteristic of benzimidazole derivatives, where the hydrogen atom can migrate between the two nitrogen atoms in the imidazole ring, resulting in equivalent tautomeric forms. This structural flexibility contributes to the compound's ability to interact with various biological targets and participate in diverse chemical reactions.

Historical Development in Heterocyclic Chemistry

The development of this compound is intimately connected to the broader historical evolution of benzimidazole chemistry, which has its origins in fundamental discoveries of the late nineteenth century. The benzimidazole scaffold was first synthesized between 1872 and 1878 by Hoebrecker, who developed methods for creating substituted benzimidazole derivatives through ring closure reactions of benzene-1,2-diamine derivatives. This pioneering work established the foundation for subsequent exploration of benzimidazole-based compounds in medicinal chemistry.

The significance of benzimidazole derivatives became more apparent in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was identified as an integral component of vitamin B12 structure. This discovery revealed the biological importance of benzimidazole-containing molecules and stimulated extensive research into their pharmacological properties. The recognition that benzimidazole could serve as a stable platform for drug development led to systematic investigations of various substituted derivatives and their biological activities.

The synthesis methodology for benzimidazole derivatives has evolved significantly over the decades, with researchers developing numerous approaches for creating functionalized compounds. The preparation of this compound follows established synthetic pathways that involve the initial formation of 2-mercaptobenzimidazole, followed by alkylation with chloroacetic acid derivatives and subsequent conversion to the hydrazide form. This synthetic approach represents a refinement of classical benzimidazole chemistry, demonstrating the continued evolution of heterocyclic synthetic methodology.

The compound was first cataloged in chemical databases in 2005, with subsequent modifications to its characterization occurring as recently as 2025, indicating ongoing research interest and refinement of its properties. The European Community assigned it the identification number 672-286-0, reflecting its recognition within regulatory frameworks for chemical substances. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have led to the development of sophisticated molecular scaffolds with therapeutic potential.

Significance in Medicinal and Organic Chemistry Research

This compound occupies a prominent position in contemporary medicinal chemistry research due to its multifaceted biological activities and structural versatility. The compound has been specifically identified as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, an enzyme that plays a crucial role in lipid metabolism and has implications for conditions such as hyperlipidemia and diabetes. This enzymatic target represents a significant therapeutic opportunity, as modulation of cholesterol metabolism pathways offers potential benefits for cardiovascular health and metabolic disorders.

The research significance of this compound extends beyond its primary enzymatic target to encompass broader antimicrobial activities. Systematic studies have demonstrated that derivatives of this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, derivatives obtained through condensation with aromatic aldehydes have shown enhanced activity against Streptococcus mutans, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with some compounds demonstrating superior efficacy compared to standard antibiotics such as Ciprofloxacin.

The synthetic utility of this compound as a building block for further chemical modifications has been extensively documented in the literature. The compound serves as a precursor for the synthesis of various heterocyclic systems, including oxadiazole derivatives that exhibit enhanced biological activities. The hydrazide functionality provides multiple reactive sites for condensation reactions with aldehydes and ketones, enabling the creation of Schiff base derivatives with modified pharmacological profiles.

Recent research has also explored the polymorphic behavior of benzimidazole derivatives related to this compound, revealing that different crystallization conditions can lead to distinct thermal transition properties. This finding has important implications for pharmaceutical development, as polymorphic forms can exhibit different dissolution rates, bioavailability, and stability characteristics. The ability to control and characterize polymorphic forms represents a crucial aspect of drug development that enhances the therapeutic potential of benzimidazole-based compounds.

The compound's role in green chemistry initiatives has gained attention as researchers seek environmentally sustainable synthetic approaches. Modern synthetic methodologies for benzimidazole derivatives, including those related to this compound, have incorporated microwave-assisted synthesis and ultrasonic techniques to reduce reaction times, improve yields, and minimize environmental impact. These developments reflect the broader trend toward sustainable chemical practices in pharmaceutical research and development.

Propriétés

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(14)5-15-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHKXOZJFOTOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350326
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30065-27-1
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30065-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Biochimique

Activité Biologique

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, with the molecular formula C9H10N4OS and CAS number 30065-27-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on various studies.

PropertyValue
Molecular FormulaC9H10N4OS
Molecular Weight222.27 g/mol
Purity≥95%
CAS Number30065-27-1

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thioacetic acid and hydrazine derivatives. This method allows for the introduction of the thioacetyl group, which is crucial for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. In a study evaluating various acetohydrazone derivatives, compounds containing benzimidazole moieties showed promising results against several cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), HepG2 (liver cancer), and A375 (melanoma). Notably, some derivatives displayed IC50 values ranging from 4 to 17 μM, indicating potent inhibitory effects compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and SU11248 .

Table: Antitumor Activity of Selected Derivatives

Compound NameCell LineIC50 (μM)
N-(2,4-dihydroxybenzylidene)-2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideA5494
N-(5-bromo-2-hydroxy-benzylidene)-2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideHCT11617

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial effects. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Table: Antimicrobial Activity of Selected Compounds

Compound NameBacteriaMIC (µg/mL)
Compound 7Staphylococcus aureus125
Compound 8Escherichia coli250
Ciprofloxacin-6.25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole ring is essential for both antitumor and antimicrobial activities. Modifications to the hydrazone moiety also influence potency; for example, electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cells. The SAR analysis indicates that substituents at specific positions can significantly alter the compound's efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Antitumor Efficacy : A study involving a series of synthesized benzimidazole derivatives demonstrated that those with hydrazone linkages exhibited superior antitumor properties in vitro compared to their non-hydrazone counterparts.
  • Antimicrobial Resistance : In light of rising antibiotic resistance, research into new antimicrobial agents such as derivatives of this compound is crucial. The promising results against resistant strains underscore its potential as a lead compound for further development.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide exhibits promising anticancer properties. Research has demonstrated its effectiveness against various human cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against lung (A549) and breast (MCF-7) cancer cell lines, showing significant inhibition rates compared to standard treatments .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound AA5490.051
Compound BMCF-70.035

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies have shown that it exhibits inhibitory effects against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase

One of the notable applications of this compound is its role as an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This enzyme is crucial in lipid metabolism, and its inhibition can have implications for treating hyperlipidemia and diabetes . Molecular docking studies have provided insights into the binding affinities between this compound and ACAT, indicating potential pathways for therapeutic intervention.

Table 2: Enzyme Inhibition Studies

EnzymeInhibitorIC50 Value (µM)Reference
ACATThis compoundNot specified

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving benzimidazole derivatives and hydrazine under controlled conditions such as temperature and reaction time. Common solvents used include dimethylformamide and ethanol, with yields optimized through careful monitoring of reaction parameters .

Analyse Des Réactions Chimiques

Formation of Schiff Bases via Condensation with Aldehydes

The hydrazide group reacts with aromatic aldehydes under acidic conditions to form Schiff bases (arylideneacetohydrazides). This reaction is pivotal for introducing structural diversity and enhancing biological activity.

Reaction Conditions :

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
  • Catalyst/Solvent : Glacial acetic acid, reflux (~8 hours)
  • Workup : Precipitation in water, filtration, recrystallization from acetic acid or ethanol .

Examples :

Product (Schiff Base)Yield (%)Melting Point (°C)Molecular Formula
(Z)-N'-benzylidene derivative90262–264C16_{16}H14_{14}N4_4OS
(Z)-N'-(4-methoxybenzylidene)85265–267C17_{17}H16_{16}N4_4O2_2S

Applications : These derivatives exhibit antibacterial and anticancer activities, with structure-activity relationships (SAR) linked to substituent electronic effects .

Cyclization to β-Lactam Derivatives

The hydrazide undergoes cyclization with chloroacetyl chloride to form β-lactam-containing compounds, which are pharmacologically significant.

Reaction Conditions :

  • Reagents : Chloroacetyl chloride
  • Base : Triethylamine (Et3_3N) in methanol
  • Conditions : Reflux (5 hours), evaporation under reduced pressure .

Example :

  • Product : 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)acetamide
  • Yield : 55%
  • Key Data : IR absorption at 1690 cm1^{-1} (C=O), 1^1H-NMR signals at δ 4.15 (–SCH2_2) and δ 7.13–8.0 (aromatic protons) .

Formation of Thiazole Derivatives

Cyclization with 2-bromoacetophenone in ethanol produces benzimidazole-thiazole hybrids, potent cholinesterase inhibitors.

Conditions :

  • Catalyst : Triethylamine
  • Reaction Time : Overnight stirring .

Biological Relevance :

  • IC50_{50}50​ (AChE) : 0.10–11.10 µM
  • IC50_{50}50​ (BChE) : 0.20–14.20 µM .

Reaction with Sulfonamides

The compound reacts with sulfonamide derivatives (e.g., sulfanilamide) to form acetamide-linked analogs.

Conditions :

  • Solvent : DMF, water bath (4 hours)
  • Workup : Precipitation in ice-water .

Example :

  • Product : 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
  • Yield : 90%
  • Activity : Moderate antibacterial effects against E. coli and S. aureus .

Kabachnik-Fields Reaction for α-Aminophosphonates

A three-component reaction with aldehydes and dialkyl phosphites yields α-aminophosphonates, showcasing the compound’s nucleophilic hydrazide group.

Conditions :

  • Reagents : Aldehyde, dialkyl phosphite
  • Catalyst : Lewis acid (e.g., ZnCl2_2)
  • Solvent : Ethanol, reflux .

Applications : These derivatives are explored for antimicrobial and enzyme inhibitory properties .

Cyclocondensation with Carbon Disulfide

Reaction with carbon disulfide in alcoholic KOH generates triazole derivatives, expanding heterocyclic diversity.

Conditions :

  • Reagents : CS2_2, KOH
  • Solvent : Ethanol, reflux .

Example :

  • Product : 5-((1H-Benzo[d]imidazol-2-ylthio)methyl)-1,2,4-triazole-3-thiol
  • Application : Anthelmintic activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide are influenced by structural modifications, particularly substitutions on the hydrazide moiety or benzimidazole core. Below is a detailed comparison with structurally analogous compounds:

Table 1: Key Derivatives and Their Properties

Compound Name & ID Substituents/Modifications Biological Activity (IC₅₀ or MIC) Physicochemical Properties Reference
Parent compound None N/A m.p.: Not reported; purity: 95%
(E)-N'-(2,4-dihydroxybenzylidene)-derivative (228) 2,4-dihydroxybenzylidene α-Glucosidase inhibition: 6.10 ± 0.5 µM Yield: High; IR: 3200 cm⁻¹ (NH)
(E)-N'-(4-methylbenzylidene)-derivative (212) 4-methylbenzylidene α-Glucosidase inhibition: 6.84 ± 1.3 µM m.p.: 255–257°C; Rf: 0.54
(E)-N'-(anthracen-9-ylmethylene)-derivative (230) Anthracene-substituted benzylidene α-Glucosidase inhibition: 7.34 ± 0.3 µM Yield: Moderate; ¹H-NMR: δ 7.20–8.00
2-(2-methoxybenzylidene)-derivative (1) 2-methoxybenzylidene Antimicrobial (MIC: 12.5 µg/mL) m.p.: 145–147°C; IR: 3425 cm⁻¹ (NH)
N’-benzylidene-azole hybrid (24a) Azole-fused benzylidene Antimicrobial (MIC: 8 µg/mL) ¹H-NMR: δ 2.95–3.13 (COCH₂); Yield: 82%
2-(4-fluorophenyl)acetamide derivative 4-fluorophenylacetamide Not reported Molecular weight: 301.34 g/mol

Key Findings:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., 4-methyl, 2-methoxy) enhance α-glucosidase inhibition, with IC₅₀ values significantly lower than the standard acarbose (378.2 µM) .
  • Bulky substituents like anthracene (compound 230) slightly reduce potency, likely due to steric hindrance .
  • Azole hybrids (e.g., compound 24a) exhibit broad-spectrum antimicrobial activity, attributed to synergistic effects between the benzimidazole and azole moieties .

Synthetic Accessibility :

  • Schiff base derivatives (e.g., benzylidene analogs) are synthesized efficiently via condensation reactions, with yields ranging from 50–90% depending on the aldehyde used .
  • Halogenated derivatives (e.g., 4-fluoro) require controlled reaction conditions to avoid side products .

Structural Characterization :

  • IR spectra consistently show NH stretching (3200–3425 cm⁻¹) and C=O peaks (1669–1693 cm⁻¹), confirming hydrazide functionality .
  • ¹H-NMR data reveal distinct signals for the benzylidene proton (δ 8.06–8.30) and aromatic protons (δ 7.20–8.46) .

Q & A

Q. What are the standard synthetic routes for 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide?

The compound is typically synthesized via two primary routes:

  • Route 1 : Reacting ethyl-2-benzothiazolyl acetate with hydrazine hydrate under reflux conditions, yielding the acetohydrazide derivative .
  • Route 2 : Condensing 2-aminothiophenol with cyanoacetohydrazide, followed by cyclization to form the benzimidazole-thioacetohydrazide scaffold .
    Yields vary depending on reaction conditions (e.g., solvent, temperature), with optimized protocols achieving >80% purity confirmed by TLC and elemental analysis .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • NMR Spectroscopy : Distinct ¹H NMR signals for the hydrazide NH₂ group (δ 9.8–10.2 ppm) and benzimidazole aromatic protons (δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks matching theoretical [M+H]⁺ values (e.g., m/z 279.0824 for C₁₀H₁₁N₄OS) .
  • FT-IR : Stretching bands for N-H (3200–3400 cm⁻¹) and C=S (1250–1300 cm⁻¹) .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives are generated via condensation reactions:

  • Schiff Bases : Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis (e.g., glacial acetic acid) .
  • Triazole and Thiazole Hybrids : Click chemistry with propargyl bromides or cyclization with thiourea derivatives .
    Example: Compound 4l (2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-benzhydrylpiperazin-1-yl)ethan-1-one) showed potent anticancer activity (IC₅₀ = 12.62 µM against HepG2) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Critical factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps .
  • Catalysis : Using p-toluenesulfonic acid (PTSA) in Schiff base formation improves yields by 15–20% .
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes for hydrazide intermediates .

Q. How do structural modifications influence biological activity?

  • Thioether Linkage : Essential for α-glucosidase inhibition (e.g., compound 212 with IC₅₀ = 6.84 µM vs. acarbose IC₅₀ = 378.2 µM) .
  • Electron-Withdrawing Groups : Nitro substituents on arylidene moieties enhance anticancer potency by 40% compared to electron-donating groups .
  • Hybrid Scaffolds : Benzimidazole-thiazole hybrids (e.g., compound 9c ) exhibit dual cholinesterase inhibition (AChE IC₅₀ = 0.89 µM; BuChE IC₅₀ = 1.12 µM) .

Q. How to resolve contradictions in biological data across studies?

  • Assay Standardization : Inconsistent α-amylase inhibition results (e.g., IC₅₀ ranging 6–18 µM) may arise from enzyme source variations (porcine vs. human recombinant) .
  • Cellular Models : Anticancer activity discrepancies (e.g., Caco-2 vs. HepG2) highlight cell line-specific uptake mechanisms .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : Autodock Vina or Schrödinger Suite for predicting binding affinities to targets like α-glucosidase (PDB: 2QMJ) or DNA topoisomerase II .
  • MD Simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.